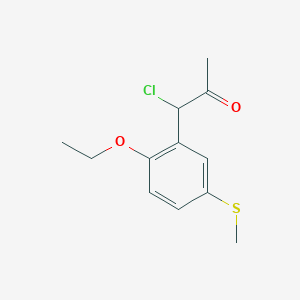

1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H15ClO2S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

1-chloro-1-(2-ethoxy-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClO2S/c1-4-15-11-6-5-9(16-3)7-10(11)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI Key |

JRQRKEUTXPAMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)SC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Chlorination

A plausible route involves Friedel-Crafts acylation of 2-ethoxy-5-(methylthio)phenol to introduce the propan-2-one moiety, followed by chlorination:

Acylation Step :

Chlorination Step :

Example Protocol :

1. Dissolve 2-ethoxy-5-(methylthio)phenol (10 mmol) in CH₂Cl₂ (50 mL).

2. Add AlCl₃ (12 mmol) at 0°C, followed by dropwise addition of chloroacetone (11 mmol).

3. Stir for 12 hours, quench with ice-water, and extract with EtOAc.

4. Purify the ketone intermediate via column chromatography (hexane:EtOAc = 4:1).

5. React the ketone (5 mmol) with SOCl₂ (7.5 mmol) at 70°C for 4 hours.

6. Remove excess SOCl₂ under reduced pressure to isolate the product.

Suzuki-Miyaura Cross-Coupling Approach

An alternative method leverages palladium-catalyzed cross-coupling to construct the aromatic system post-ketone formation:

Boronic Acid Preparation :

- Synthesize 2-ethoxy-5-(methylthio)phenylboronic acid via lithiation-borylation of the corresponding bromide.

Coupling with α-Chloropropan-2-one :

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts/Chlorination | 70–85% | Scalable, fewer steps | Requires harsh Lewis acids |

| Suzuki Coupling | 50–65% | Regioselective, mild conditions | High catalyst cost, boronic acid synthesis complexity |

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or hexane/ethyl acetate mixtures. Analytical validation via ¹H NMR (CDCl₃) should reveal characteristic signals:

Industrial-Scale Considerations

Large-scale production (≥100 kg) necessitates solvent recovery systems and continuous-flow reactors to mitigate exothermic risks during chlorination. Patent CN102584744B highlights similar protocols for dichlorophenyl ketones, emphasizing sodium bicarbonate quenching and methyl tert-butyl ether extraction.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines or thiol-substituted products.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one

This compound (CAS 1806557-19-6) replaces the ethoxy group with a difluoromethoxy (–OCF₂H) substituent. The molecular formula (C₁₁H₁₁ClF₂O₂S) and weight (280.72 g/mol) differ from the target compound (C₁₂H₁₅ClO₂S, assuming molecular weight ~258.76 g/mol). The electronegative fluorine atoms enhance polarity and may influence metabolic stability or binding affinity in biological systems .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

A hydrazinylidene derivative (C₁₀H₁₀ClN₂O₂), this compound replaces the ethoxy and methylthio groups with a 4-methoxyphenyl hydrazone moiety. The hydrazone functionality enables chelation and coordination chemistry, contrasting with the propan-2-one backbone’s electrophilicity. Its crystal structure (monoclinic, P2₁/c) highlights planar geometry, stabilized by hydrogen bonding .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

This analog (CAS 1340177-72-1) features a trifluoromethyl group (–CF₃) instead of the methylthio substituent. Such modifications are critical in drug design for improving pharmacokinetics .

Table 1: Comparison of Substituted Phenyl Propanone Derivatives

| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₅ClO₂S | 2-ethoxy, 5-methylthio | ~258.76 | Electrophilic ketone, sulfur-rich |

| 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one | C₁₁H₁₁ClF₂O₂S | 2-difluoromethoxy, 5-methylthio | 280.72 | Enhanced polarity, fluorine effects |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | C₁₀H₁₀ClN₂O₂ | 4-methoxy, hydrazone | 228.65 | Chelation potential, planar structure |

| 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | C₁₀H₈ClF₃O₂ | 5-chloro, 2-methoxy, CF₃ | 252.62 | High lipophilicity, metabolic stability |

Thiophene-Containing Propanone Derivatives

3-Chloro-1-(thiophen-2-yl)propan-1-one

Synthesized via Friedel-Crafts acylation (thiophene + chloropropionyl chloride), this compound (C₇H₅ClOS) replaces the phenyl ring with a thiophene. The sulfur atom in the heterocycle alters electronic properties, increasing π-conjugation and reactivity in electrophilic substitutions. Its synthesis exemplifies scalable methods for aryl ketone production .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

This enone derivative (C₁₃H₉ClO₂S) combines a chlorothiophene with a phenylpropenone group. The α,β-unsaturated ketone enables Michael addition reactions, diverging from the saturated propan-2-one scaffold. Such structural differences impact applications in materials science or as enzyme inhibitors .

Table 2: Thiophene-Based Propanone Analogs

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Synthesis Method |

|---|---|---|---|---|

| 3-Chloro-1-(thiophen-2-yl)propan-1-one | C₇H₅ClOS | Thiophene, propan-1-one | 172.63 | Friedel-Crafts acylation |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | C₁₃H₉ClO₂S | Chlorothiophene, enone | 264.73 | Not specified |

Hydrazonoyl Chlorides and Related Derivatives

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

Characterized by a Z-configuration hydrazone (C₉H₉ClN₂O), this compound forms hydrogen-bonded dimers in the crystal lattice (monoclinic, P2₁/c, a = 7.268 Å, b = 12.361 Å, c = 10.704 Å). Its planar structure contrasts with the target compound’s flexibility, impacting solubility and crystallinity .

Key Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methylthio) enhance resonance stabilization of the ketone, while electron-withdrawing groups (e.g., CF₃, difluoromethoxy) increase electrophilicity .

- Synthetic Utility : Friedel-Crafts acylation and hydrazone formation are common routes for analogs, suggesting scalable methodologies for the target compound .

- Crystallographic Trends: Planar hydrazone derivatives exhibit tighter packing (e.g., V = 943.5 ų for C₉H₉ClN₂O) compared to bulkier ethoxy/methylthio-substituted propanones, influencing material properties .

Biological Activity

1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C12H15ClO2S

- Molecular Weight : 258.76 g/mol

- CAS Number : 1806478-27-2

The biological activity of this compound is attributed to its ability to interact with various biological molecules, potentially influencing enzyme activity and protein interactions. The compound may act as an inhibitor in enzyme assays, making it valuable for research into biochemical pathways and therapeutic targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of halogen or electron-withdrawing groups enhances antimicrobial efficacy.

| Compound | Antibacterial Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| Related Oxadiazole Derivatives | Significant |

Anti-inflammatory and Analgesic Properties

Some studies have reported that derivatives of this compound demonstrate anti-inflammatory and analgesic effects comparable to standard drugs like indomethacin. In vivo models indicated that these compounds could significantly reduce edema and pain responses.

| Study Type | Findings | Reference |

|---|---|---|

| In vivo Analgesic Study | Significant pain relief observed | |

| In vivo Anti-inflammatory Study | Reduced paw edema by up to 82% |

Cytotoxicity and Antitumor Activity

In vitro studies have also explored the cytotoxic effects of related compounds on cancer cell lines. The MTT assay revealed that certain derivatives exhibited antiproliferative activity against human cancer cell lines, indicating potential as antitumor agents.

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| HCT-116 | 13.62 | Oxadiazole Derivative | |

| PC-3 | 21.74 | Oxadiazole Derivative |

Case Studies

One notable case study involved the synthesis of various oxadiazole derivatives, which were evaluated for their biological activities. These studies highlighted the importance of functional groups in modulating biological effects, emphasizing the role of methylthio and ethoxy groups in enhancing pharmacological properties.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one?

A one-pot metathesis-hydroformylation approach can be adapted from analogous arylpropanone syntheses. Key steps include optimizing catalyst systems (e.g., Ru-based catalysts) and controlling regioselectivity for ethoxy and methylthio substituents. Post-reaction purification via column chromatography or recrystallization is critical to achieve >98% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Q. How can researchers ensure the compound’s stability during storage?

Store under inert atmosphere (N₂/Ar) at –20°C, shielded from light. Monitor degradation via periodic HPLC analysis. Stability studies should assess susceptibility to hydrolysis (e.g., pH-dependent experiments) .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Co-elution of byproducts with similar polarity requires gradient elution in chromatography. Use preparative TLC or HPLC for high-purity isolation. Solvent selection (e.g., ethyl acetate/hexane) impacts crystallization efficiency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction mechanisms?

Apply density functional theory (DFT) to model transition states and compare activation energies with experimental kinetic data. QSPR models (e.g., Hammett correlations) can predict electronic effects of substituents on reactivity .

Q. What strategies address crystallographic disorder in X-ray structure determination?

- Use SHELXL’s TWIN and BASF commands to refine twinned crystals.

- Apply ISOR and DELU restraints to manage thermal motion in flexible substituents (e.g., ethoxy groups) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

- Steric effects: Methylthio groups may hinder nucleophilic attack at the carbonyl carbon.

- Electronic effects: Ethoxy’s electron-donating nature reduces electrophilicity. Validate via comparative studies with halogenated analogs (e.g., 1-chloro-1-(2,4-dichlorophenyl)propan-2-one) .

Q. What advanced techniques characterize non-covalent interactions in the solid state?

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What methodologies resolve discrepancies between theoretical and experimental UV-Vis spectra?

Perform TD-DFT calculations with solvent correction (e.g., PCM model) and compare with experimental λmax. Adjust computational parameters (e.g., functional: B3LYP vs. CAM-B3LYP) to match observed transitions .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.